molecular formula C9H11NO3 B7963551 2-(6-Ethoxypyridin-3-yl)acetic acid

2-(6-Ethoxypyridin-3-yl)acetic acid

Cat. No.: B7963551
M. Wt: 181.19 g/mol
InChI Key: QOOSFEWVLPEKPJ-UHFFFAOYSA-N
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Description

2-(6-Ethoxypyridin-3-yl)acetic acid (CAS: 35975-69-0) is a pyridine-based carboxylic acid derivative characterized by an ethoxy substituent at the 6-position of the pyridine ring and an acetic acid moiety at the 2-position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. This compound is primarily used in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties .

Properties

IUPAC Name

2-(6-ethoxypyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-8-4-3-7(6-10-8)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOSFEWVLPEKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethoxypyridin-3-yl)acetic acid typically involves the ethylation of 3-pyridylacetic acid. One common method includes the reaction of 3-pyridylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(6-ethoxy-3-pyridyl)carboxylic acid.

    Reduction: Formation of 2-(6-ethoxypiperidin-3-yl)acetic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyridine structures, including 2-(6-Ethoxypyridin-3-yl)acetic acid, may exhibit anticancer properties. Studies have shown that certain pyridine derivatives can inhibit the growth of cancer cells by interfering with metabolic pathways essential for tumor survival. For instance, derivatives similar to this compound have demonstrated efficacy against various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. It may act as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines like TNF-α and PGE-2, suggesting a therapeutic role in treating inflammatory diseases .

Case Study: In Vivo Efficacy

In a notable study, the administration of related pyridine derivatives in animal models demonstrated a marked reduction in inflammation and pain indicators. For example, compounds exhibiting structural similarities to this compound were tested for their effects on paw edema in rats, showing significant reductions compared to control groups . This highlights the potential of such compounds in developing treatments for chronic inflammatory conditions.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary studies suggest that while some pyridine derivatives can exhibit beneficial pharmacological effects, they may also pose risks such as toxicity at high doses or prolonged exposure. Toxicological assessments are necessary to evaluate the safety margins and potential side effects associated with this compound .

Mechanism of Action

The mechanism of action of 2-(6-Ethoxypyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy group and the acetic acid moiety can influence the compound’s binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Key Observations:

  • Hydrogen Bonding: The amino-substituted derivative has additional hydrogen-bonding capacity, which may improve solubility but reduce passive diffusion .
  • Pyridazinone Derivatives: These compounds exhibit higher structural complexity and diverse bioactivity (e.g., analgesic effects) due to the pyridazinone ring, which is absent in simpler pyridine-based acids .

Biological Activity

2-(6-Ethoxypyridin-3-yl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant studies that highlight its therapeutic potential.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various organic reactions that introduce the ethoxy group to the pyridine ring. The structural modifications have been shown to influence its biological activity significantly. For instance, studies indicate that substituents at specific positions on the pyridine ring can enhance or diminish the compound's potency against various biological targets.

Table 1: Structure-Activity Relationship of Pyridine Derivatives

CompoundSubstituentActivity (GI50, μM)Notes
2Ethoxy0.92Lead compound for further studies
9mThiomethyl0.98Comparable activity to compound 2
9tMethylamine0.34Increased potency observed
9uDimethylamine0.26Potency equal to S-(−) enantiomer

The above table summarizes findings from SAR studies, indicating that certain modifications can lead to significant changes in biological activity, particularly in inhibiting EWS-FLI1, an oncogenic fusion protein associated with Ewing's sarcoma .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies conducted on Ewing's sarcoma cell lines have shown that this compound can inhibit cell proliferation effectively. Specifically, it has been reported to possess a GI50 value of approximately 0.92 μM, indicating its potential as a therapeutic agent against this malignancy .

Antibacterial Properties

In addition to its anticancer activity, there is emerging evidence supporting the antibacterial effects of acetic acid derivatives. A study highlighted that acetic acid can inhibit the growth of various pathogens associated with burn wounds, suggesting a potential application for compounds like this compound in wound care . The minimum inhibitory concentration (MIC) for acetic acid was reported to be between 0.16% and 0.31%, demonstrating its efficacy against planktonic organisms and biofilms.

Neuropharmacological Effects

Another area of interest is the neuropharmacological activity of compounds related to pyridine derivatives. Some studies suggest that similar compounds may influence neurotransmitter systems, potentially offering therapeutic benefits for psychiatric disorders . The modulation of phosphodiesterase (PDE) activity by these compounds could lead to increased levels of cyclic AMP and GMP in neurons, enhancing neuronal function and offering a pathway for treating conditions such as depression or anxiety disorders.

Case Study: Ewing's Sarcoma Treatment

A pivotal study involved the administration of this compound in xenograft models of Ewing's sarcoma. The results indicated a significant reduction in tumor growth compared to control groups, supporting the compound's role as a potential therapeutic agent in oncology .

Case Study: Wound Infection Management

In clinical settings, the application of acetic acid-based treatments has shown promise in managing infections in burn patients. The ability of acetic acid to eradicate biofilms formed by pathogenic bacteria positions it as a viable alternative or adjunct to traditional antibiotic therapies .

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